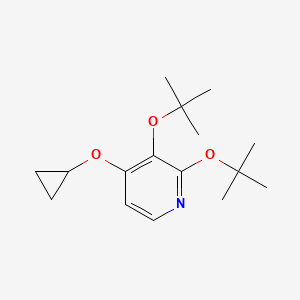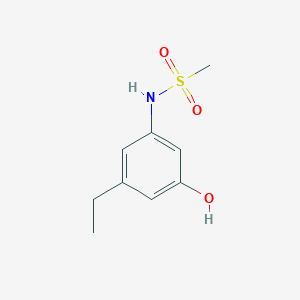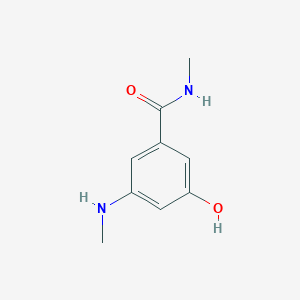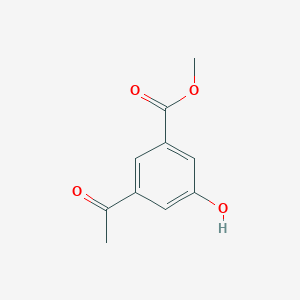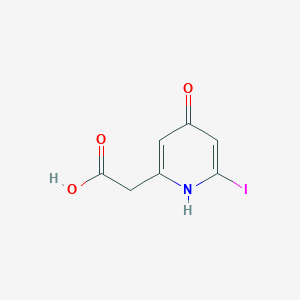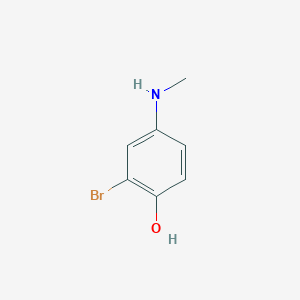
2-Bromo-4-(methylamino)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-(methylamino)phenol is an organic compound that belongs to the class of bromophenols It is characterized by the presence of a bromine atom at the second position and a methylamino group at the fourth position on the phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(methylamino)phenol can be achieved through several methods. One common approach involves the bromination of 4-(methylamino)phenol using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as chloroform or carbon tetrachloride, and the temperature is maintained at around 0-5°C to ensure selective bromination .
Industrial Production Methods
In an industrial setting, the continuous bromination process of p-cresol can be employed to produce this compound. This method involves the accurate measurement and mixing of bromine and p-cresol, followed by their addition to a reactor. The reaction mixture is maintained in the reactor for a specific period to ensure complete reaction, and the product is then separated and purified .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-(methylamino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 4-(methylamino)phenol.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic reagents like sodium hydroxide (NaOH) or ammonia (NH3) can be employed under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: 4-(methylamino)phenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
2-Bromo-4-(methylamino)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be utilized in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Bromo-4-(methylamino)phenol involves its interaction with specific molecular targets. The bromine atom and the methylamino group play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-methylphenol: Similar structure but lacks the methylamino group.
4-(Methylamino)phenol: Similar structure but lacks the bromine atom.
2-Bromo-4-hydroxyaniline: Similar structure with an amino group instead of a methylamino group
Uniqueness
2-Bromo-4-(methylamino)phenol is unique due to the presence of both the bromine atom and the methylamino group on the phenol ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C7H8BrNO |
|---|---|
Poids moléculaire |
202.05 g/mol |
Nom IUPAC |
2-bromo-4-(methylamino)phenol |
InChI |
InChI=1S/C7H8BrNO/c1-9-5-2-3-7(10)6(8)4-5/h2-4,9-10H,1H3 |
Clé InChI |
ZWERWXVZEQSGSI-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC(=C(C=C1)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


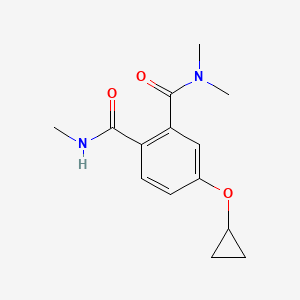
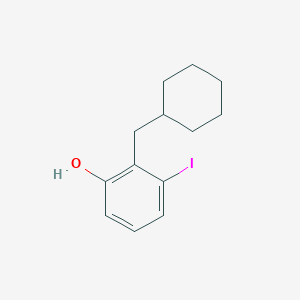
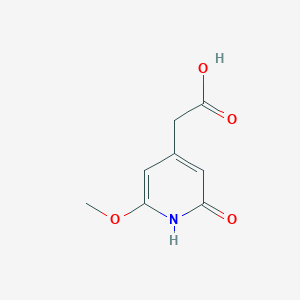
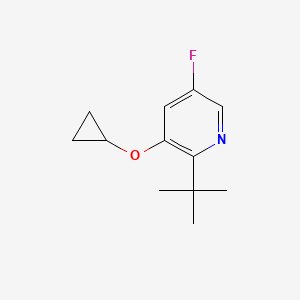

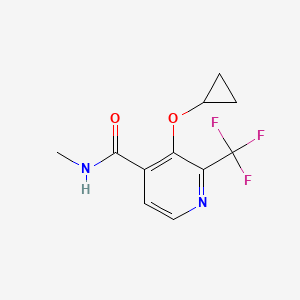
![Tert-butyl 2-(benzylthio)-5,7-dihydro-6H-pyrrolo[3,4-D]pyrimidine-6-carboxylate](/img/structure/B14842564.png)
